"synthesis and properties of Ethyl 4-amino-3-phenylbutanoate"
"synthesis and properties of Ethyl 4-amino-3-phenylbutanoate"
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 4-amino-3-phenylbutanoate
Foreword for the Researcher
Ethyl 4-amino-3-phenylbutanoate, the ethyl ester of the well-known neuropharmacological agent 4-amino-3-phenylbutanoic acid (phenibut), represents a molecule of significant interest in medicinal chemistry and drug development. While phenibut itself has a long history of clinical use in some countries for its anxiolytic and nootropic properties, its ester derivatives are less explored yet hold considerable potential.[1][2] The esterification of the parent acid is a common prodrug strategy aimed at modifying pharmacokinetic parameters. It is hypothesized that as a more lipophilic entity, ethyl 4-amino-3-phenylbutanoate may exhibit enhanced absorption and greater penetration across the blood-brain barrier, potentially offering a modified therapeutic profile compared to phenibut.[1]
This guide provides a comprehensive technical overview of the synthesis of ethyl 4-amino-3-phenylbutanoate, delving into the causal logic behind the synthetic route. It further explores its physicochemical and pharmacological properties, which are largely inferred from its parent compound, phenibut. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols.
Synthesis of Ethyl 4-amino-3-phenylbutanoate: A Strategic Approach
The synthesis of ethyl 4-amino-3-phenylbutanoate is most effectively achieved through a two-stage process. First, the core scaffold of 4-amino-3-phenylbutanoic acid (phenibut) is constructed. This is followed by a classical Fischer esterification to yield the desired ethyl ester. This modular approach allows for optimization at each stage, ensuring a high-purity final product.
Stage 1: Synthesis of 4-amino-3-phenylbutanoic Acid (Phenibut)
A robust and well-documented method for synthesizing the phenibut backbone begins with readily available starting materials, benzaldehyde and an acetoacetate ester, and proceeds through a multi-step sequence involving a condensation reaction, cyclization, and a key Hofmann rearrangement.[3][4]
Overall Synthetic Workflow
Caption: Overall synthetic workflow for Ethyl 4-amino-3-phenylbutanoate.
Experimental Protocol: Synthesis of 4-amino-3-phenylbutanoic Acid
This protocol is a synthesized representation of established methods.[3][4][5]
Part 1: Synthesis of 3-Phenylglutaric Acid This initial step involves a Knoevenagel condensation followed by hydrolysis and decarboxylation.
-
Materials: Benzaldehyde, ethyl acetoacetate, piperidine (catalyst), ethanol, sodium hydroxide.
-
Procedure:
-
In a suitable reaction vessel, dissolve benzaldehyde (1 molar equivalent) and ethyl acetoacetate (2 molar equivalents) in ethanol.
-
Add a catalytic amount of piperidine. The use of a basic catalyst facilitates the condensation by deprotonating the active methylene group of the acetoacetate.
-
Stir the mixture at a controlled temperature (e.g., below 40°C) for 36-48 hours.[5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to induce precipitation of the intermediate, 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.[4] Isolate the solid by filtration.
-
Add the isolated intermediate to a solution of strong base (e.g., aqueous sodium hydroxide) and heat to induce hydrolysis of the ester groups and subsequent decarboxylation.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 3-phenylglutaric acid.
-
Filter, wash with cold water, and dry the product.
-
Part 2: Synthesis of 3-Phenylglutarimide The diacid is converted to an imide in preparation for the Hofmann rearrangement.
-
Materials: 3-Phenylglutaric acid, urea.
-
Procedure:
-
Thoroughly mix 3-phenylglutaric acid (1 molar equivalent) and urea (1 molar equivalent) in a flask.
-
Heat the mixture in an oil bath at approximately 150-160°C for 2 hours.[3] The urea serves as a source of ammonia for the amidation and subsequent ring closure. The mixture will melt and then solidify as the imide forms.
-
Cool the flask and recrystallize the solid from ethanol to obtain pure 3-phenylglutarimide.
-
Part 3: Hofmann Rearrangement to Yield 4-amino-3-phenylbutanoic Acid This critical step converts the imide into the desired primary amine.
-
Materials: 3-Phenylglutarimide, sodium hydroxide, bromine.
-
Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1 molar equivalent) to a cold (below 10°C) aqueous solution of sodium hydroxide with vigorous stirring.
-
Add the 3-phenylglutarimide (1 molar equivalent) in small portions to the sodium hypobromite solution, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to about 70°C and hold for 1 hour to complete the rearrangement.[3]
-
Cool the mixture and carefully acidify with concentrated hydrochloric acid to a pH of 4-5. This will precipitate the product, 4-amino-3-phenylbutanoic acid.
-
Filter the precipitate, wash with a small amount of cold water, and dry.
-
Stage 2: Fischer Esterification to Ethyl 4-amino-3-phenylbutanoate
With the core amino acid synthesized, the final step is a straightforward acid-catalyzed esterification.
Experimental Protocol: Fischer Esterification
-
Materials: 4-amino-3-phenylbutanoic acid, absolute ethanol, concentrated sulfuric acid (or thionyl chloride).
-
Procedure:
-
Suspend the 4-amino-3-phenylbutanoic acid (1 molar equivalent) in an excess of absolute ethanol in a round-bottom flask. Using a large excess of the alcohol drives the reaction equilibrium towards the product.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or thionyl chloride). This protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 4-amino-3-phenylbutanoate.
-
Purify the product by column chromatography on silica gel if necessary.[3]
-
Physicochemical Properties
Direct experimental data for ethyl 4-amino-3-phenylbutanoate is not extensively published. However, key identifying information and predicted properties can be compiled from chemical supplier databases and computational models. For a comprehensive understanding, these properties are presented alongside those of its parent compound, phenibut.
Table 1: Physicochemical Properties of Ethyl 4-amino-3-phenylbutanoate and its Hydrochloride Salt
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| CAS Number | 79133-14-5 | 25271-47-0 | |
| Molecular Formula | C₁₂H₁₇NO₂ | C₁₂H₁₈ClNO₂ | [6] |
| Molecular Weight | 207.27 g/mol | 243.73 g/mol | |
| Physical Form | - | Solid | |
| Predicted XlogP | 1.2 | - | [6] |
| InChIKey | ADSZNFBIRHALJL-UHFFFAOYSA-N | SCFBXZLOEPXJRJ-UHFFFAOYSA-N |
Table 2: Comparative Physicochemical Properties of Phenibut
| Property | Value | Source |
| CAS Number | 1078-21-3 | - |
| Molecular Formula | C₁₀H₁₃NO₂ | - |
| Molecular Weight | 179.22 g/mol | - |
| Physical Form | Crystalline Solid | - |
| Water Solubility | Soluble | [7] |
The esterification of the carboxylic acid to an ethyl ester is expected to increase the compound's lipophilicity (as suggested by the predicted XlogP value) and decrease its water solubility compared to the parent amino acid.
Pharmacological Properties: A Prodrug Perspective
The pharmacological profile of ethyl 4-amino-3-phenylbutanoate is intrinsically linked to that of phenibut, as it is presumed to function as a prodrug.[1][8]
The Prodrug Hypothesis
In the physiological environment, the ester bond of ethyl 4-amino-3-phenylbutanoate is susceptible to hydrolysis by ubiquitous esterase enzymes present in the blood and tissues. This enzymatic cleavage would release the active pharmacological agent, phenibut, and ethanol. This biotransformation is central to its presumed mechanism of action.
Caption: Proposed prodrug activation and mechanism of action.
Mechanism of Action of Phenibut
Phenibut is a structural analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[9][10] Unlike GABA, the presence of a phenyl ring in its structure allows phenibut to cross the blood-brain barrier more effectively.[1][11][12] Its pharmacological effects are primarily mediated through a multi-target mechanism:
-
GABA-B Receptor Agonism: Phenibut is a full agonist at the GABA-B receptor.[11][12] Activation of these G-protein-coupled receptors leads to an inhibitory effect on neuronal activity, contributing to its anxiolytic and sedative properties.[8]
-
α2δ Subunit Blockade: Similar to gabapentin and pregabalin, phenibut also binds to and blocks the α2δ subunit of voltage-dependent calcium channels (VDCCs).[2][13] This action is thought to contribute to its effects on neuropathic pain and seizures.
Potential Pharmacokinetic Advantages
The conversion to an ethyl ester may offer several pharmacokinetic advantages:
-
Increased Lipophilicity: Esters are generally more lipophilic than their corresponding carboxylic acids. This could lead to enhanced absorption from the gastrointestinal tract.
-
Improved Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity may also facilitate more efficient transport across the BBB, potentially leading to a faster onset of action or a greater central nervous system effect for a given dose.[1]
Therapeutic Potential and Applications
The therapeutic applications of ethyl 4-amino-3-phenylbutanoate are extrapolated from the known clinical uses of phenibut. In several Eastern European countries, phenibut is prescribed for a range of conditions.[14]
-
Anxiolytic: It is used to treat anxiety, tension, and fear.[14]
-
Nootropic: It is reported to improve cognitive functions such as memory, attention, and processing speed.[11][14]
-
Sedative/Hypnotic: It can improve sleep and is sometimes used to manage insomnia.[14]
-
Other Indications: It has also been used for post-traumatic stress disorder, vestibular disorders, and stuttering.[2][14]
It is important to note that while phenibut has established clinical use in some regions, it is not an approved medication in many Western countries and is often sold online as a dietary supplement.[12][13]
Conclusion and Future Directions
Ethyl 4-amino-3-phenylbutanoate is a synthetically accessible derivative of the pharmacologically active compound phenibut. The synthetic route, involving the construction of the phenibut core followed by Fischer esterification, is a reliable and scalable process. Its properties are largely defined by its role as a prodrug, which, upon in vivo hydrolysis, releases the active agent phenibut.
The primary value of ethyl 4-amino-3-phenylbutanoate lies in its potential for an altered pharmacokinetic profile. The increased lipophilicity conferred by the ethyl ester group may enhance absorption and blood-brain barrier penetration, making it a compound of significant interest for further research.
Future investigations should focus on validating the prodrug hypothesis and conducting detailed pharmacokinetic and pharmacodynamic studies to directly compare the absorption, distribution, metabolism, and excretion (ADME) profile and the therapeutic efficacy of ethyl 4-amino-3-phenylbutanoate against its parent compound. Such studies are essential to fully characterize its potential as a therapeutic agent and to determine if it offers any clinical advantages over phenibut.[1]
References
-
Phenibut. (2023, June 6). Blue Ridge Poison Center. [Link]
-
GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]
-
An update on GABA analogs for CNS drug discovery. (2005, August 31). ResearchGate. [Link]
-
GABA Receptor - StatPearls. (2025, February 18). NCBI Bookshelf. [Link]
-
The Science Behind Phenibut HCl: Mechanisms, Effects, and Sourcing Purity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pre-Review Report: PHENIBUT. World Health Organization (WHO). [Link]
-
Phenibut - Wikipedia. Wikipedia. [Link]
-
GABA analogues with clinical applications. ResearchGate. [Link]
-
Ethyl 4-amino-3-phenylbutanoate (C12H17NO2). PubChemLite. [Link]
-
Ethyl 3-amino-4-phenylbutanoate (C12H17NO2). PubChemLite. [Link]
- Preparation method for 4-amino-3-phenylbutyric acid.
-
4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE. Inxight Drugs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE [drugs.ncats.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - Ethyl 4-amino-3-phenylbutanoate (C12H17NO2) [pubchemlite.lcsb.uni.lu]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Phenibut - Wikipedia [en.wikipedia.org]
- 13. cdn.who.int [cdn.who.int]
- 14. Phenibut: Clinical uses and Synthesis method_Chemicalbook [chemicalbook.com]
